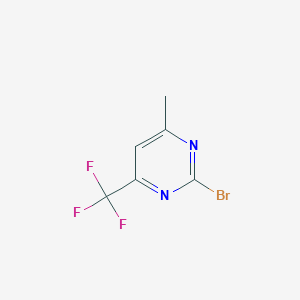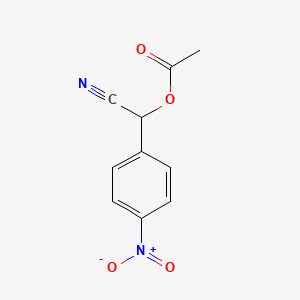
Cyano(4-nitrophenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(4-nitrophenyl)methyl acetate is an organic compound that features a cyano group, a nitrophenyl group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-nitrophenyl)methyl acetate typically involves the reaction of 4-nitrobenzyl cyanide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(4-nitrophenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 4-Aminophenylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitrophenylacetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Cyano(4-nitrophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyano(4-nitrophenyl)methyl acetate involves its ability to undergo various chemical transformations. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. The acetate group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetyl derivatives: Compounds such as cyanoacetamide and cyanoacetic acid derivatives share similar structural features and reactivity.
Nitrophenyl derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenylacetonitrile have similar functional groups and chemical behavior.
Uniqueness
Cyano(4-nitrophenyl)methyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
[cyano-(4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C10H8N2O4/c1-7(13)16-10(6-11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1H3 |
InChI-Schlüssel |
VTVXTHUIEWJDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


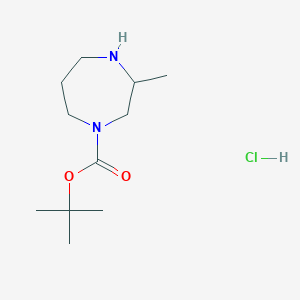
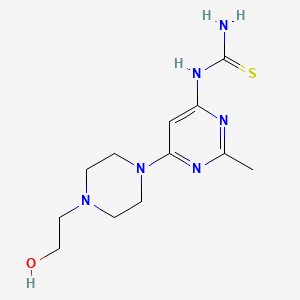
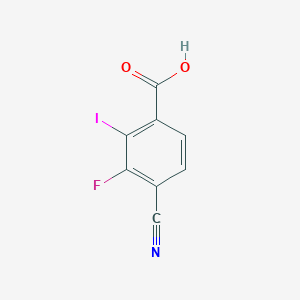


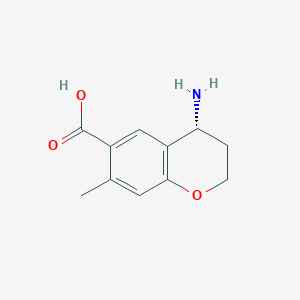
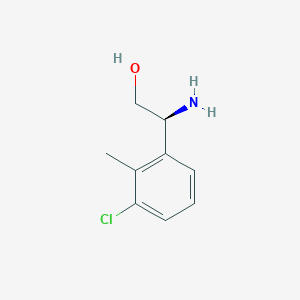
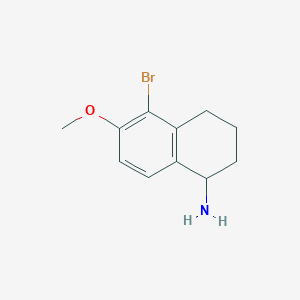
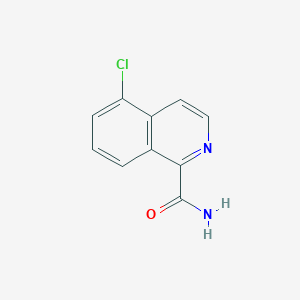
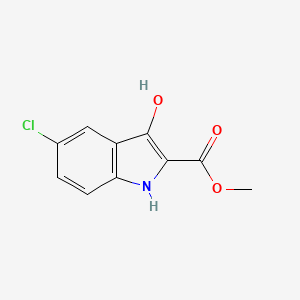
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
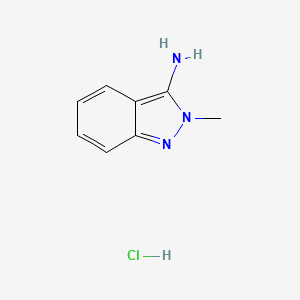
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
